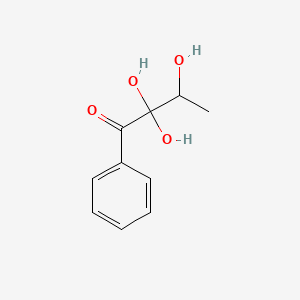
2,2,3-Trihydroxy-1-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trihydroxy-1-phenylbutan-1-one is an organic compound with the molecular formula C({10})H({12})O(_{4}) It is characterized by the presence of three hydroxyl groups and a phenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trihydroxy-1-phenylbutan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with dihydroxyacetone, followed by selective reduction and hydroxylation steps. The reaction conditions often require controlled temperatures, specific catalysts, and pH adjustments to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2,2,3-Trihydroxy-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl(_3)) for Friedel-Crafts reactions.
Major Products:
Oxidation: Formation of 2,2,3-trioxo-1-phenylbutan-1-one or corresponding carboxylic acids.
Reduction: Formation of 2,2,3-trihydroxy-1-phenylbutanol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
2,2,3-Trihydroxy-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,3-Trihydroxy-1-phenylbutan-1-one exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group may interact with hydrophobic pockets in proteins, affecting their activity. Pathways involved include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
3-Hydroxy-4-phenyl-2-butanone: Similar structure but with different hydroxyl group positioning.
2,3-Dihydroxy-1-phenylbutan-1-one: Lacks one hydroxyl group compared to 2,2,3-Trihydroxy-1-phenylbutan-1-one.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the phenyl group, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Properties
CAS No. |
52262-23-4 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2,2,3-trihydroxy-1-phenylbutan-1-one |
InChI |
InChI=1S/C10H12O4/c1-7(11)10(13,14)9(12)8-5-3-2-4-6-8/h2-7,11,13-14H,1H3 |
InChI Key |
HDQXEDYPJZYWPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)C1=CC=CC=C1)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


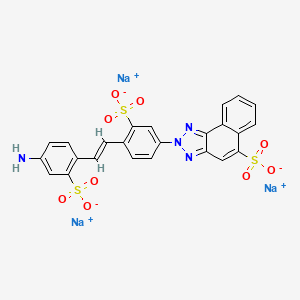
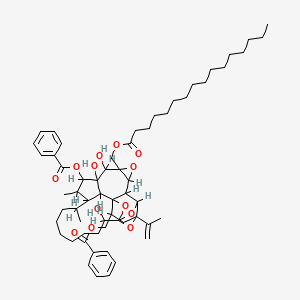

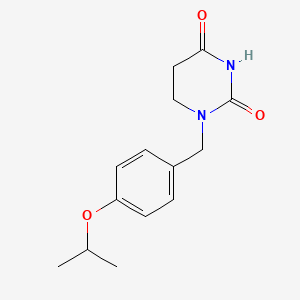
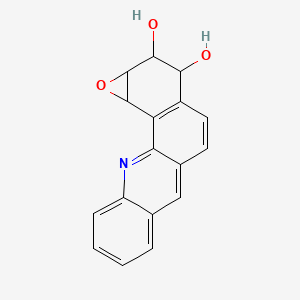

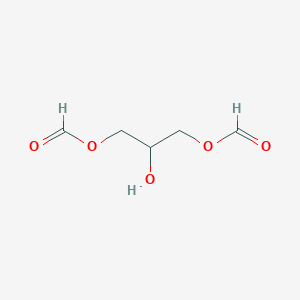

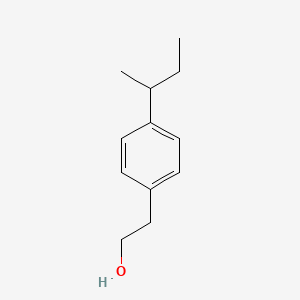

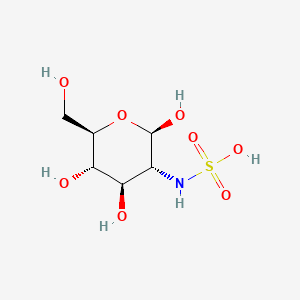
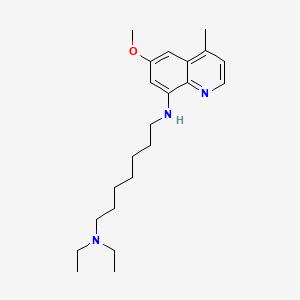
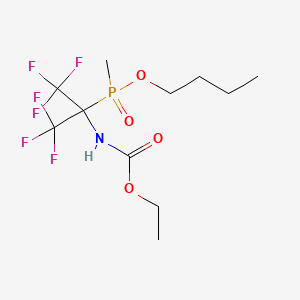
![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
